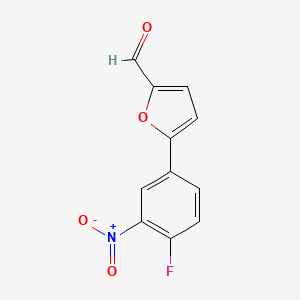
5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is also known as FNPF and has a molecular formula of C11H6FN2O4.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Agents
5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde: has potential as an antimycobacterial agent. Its structural analogs have shown the ability to interfere with iron homeostasis in mycobacteria, which is crucial for the pathogen’s survival and virulence . This compound could be synthesized and tested for its efficacy in inhibiting the growth of Mycobacterium tuberculosis , the causative agent of tuberculosis.
Antibacterial Activity
Furan derivatives, including those similar to 5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde , have been recognized for their antibacterial properties . Research could explore its effectiveness against both Gram-positive and Gram-negative bacteria, potentially leading to the development of new antibacterial drugs.
Antitubercular Agents
The compound’s framework suggests it could be a candidate for antitubercular drug development. By targeting specific enzymes involved in the biosynthesis of siderophores, which are essential for iron acquisition by M. tuberculosis , it may offer a new mechanism of action against drug-resistant strains of TB .
Chemical Intermediate
This compound could act as an intermediate in chemical syntheses, particularly in the formation of Schiff bases. Schiff bases have a variety of applications, including their use in organic light-emitting diodes (OLEDs), pigments, and as catalysts in various chemical reactions .
Wirkmechanismus
Target of Action
Similar compounds, such as 5-phenyl-furan-2-carboxylic acids, have been found to target iron acquisition in mycobacterial species .
Mode of Action
It’s worth noting that similar compounds, like 5-phenyl-furan-2-carboxylic acids, have been found to interfere with iron homeostasis . This interference could potentially disrupt a variety of processes that rely on iron as a cofactor .
Result of Action
Based on the potential disruption of iron homeostasis, it could potentially inhibit the growth of mycobacterial species by depriving them of the iron necessary for various biochemical processes .
Eigenschaften
IUPAC Name |
5-(4-fluoro-3-nitrophenyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FNO4/c12-9-3-1-7(5-10(9)13(15)16)11-4-2-8(6-14)17-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNGASNRZFGUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

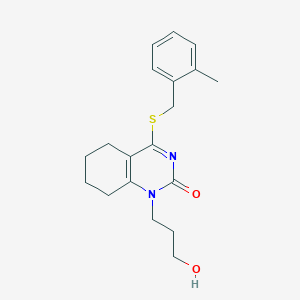
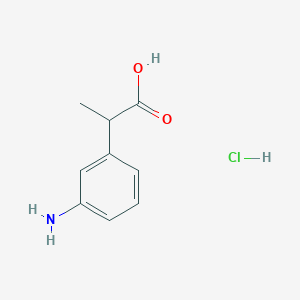

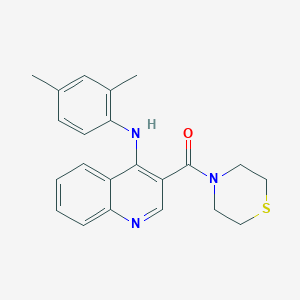
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylsulfanylacetamide](/img/structure/B2996104.png)
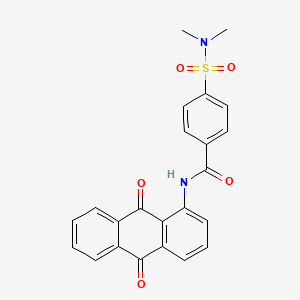
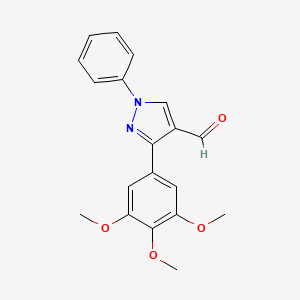
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2996109.png)
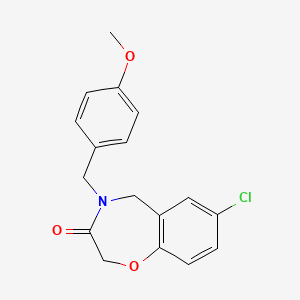

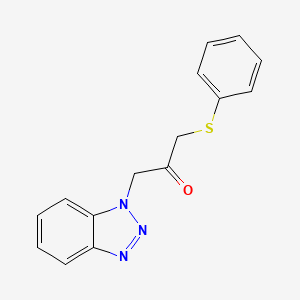
![Ethyl 2-(methylsulfanyl)-4-{3-[(2-thienylcarbonyl)amino]phenoxy}-5-pyrimidinecarboxylate](/img/structure/B2996114.png)
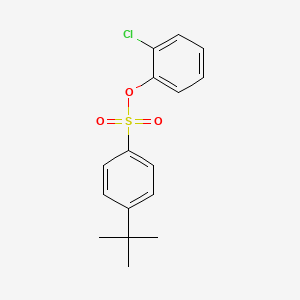
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid](/img/structure/B2996117.png)